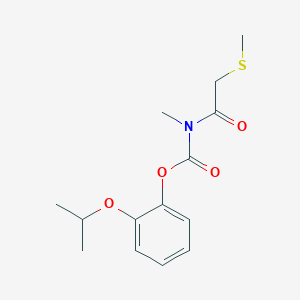

![molecular formula C9H9NO3S B100248 3-Etoxi-benzo[d]isotiazol 1,1-dióxido CAS No. 18712-15-7](/img/structure/B100248.png)

3-Etoxi-benzo[d]isotiazol 1,1-dióxido

Descripción general

Descripción

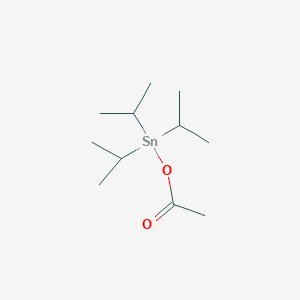

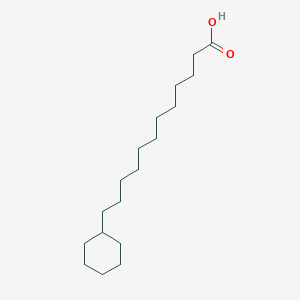

The compound 3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a derivative of the benzisothiazole family, which is characterized by a sulfur and nitrogen-containing heterocycle attached to a benzene ring. The ethoxy group at the 3-position indicates an ether functional group linked to the ring, providing unique chemical properties to the molecule. Benzisothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of isothiazole derivatives often involves the reaction of nitrile oxides and munchnones with various substrates. For instance, 3-Diethylamino-4-(4-methoxyphenyl)-5-vinyl-isothiazole 1,1-dioxide, a related compound, was synthesized through cycloaddition reactions with nitrile oxides and munchnones, yielding cycloadducts in good yields . The reaction targeted the vinyl group exclusively, demonstrating the specificity of the reaction site in these molecules. Additionally, oxidation reactions have been employed to prepare isothiazole oxides and dioxides, as seen in the preparation of 4-isothiazolin-3-one I-oxides and I, I-dioxides using oxidizing agents like m-chloroperbenzoic acid .

Molecular Structure Analysis

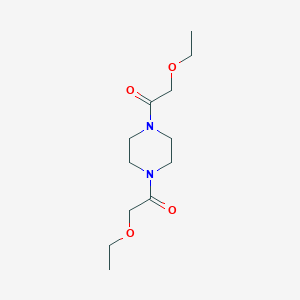

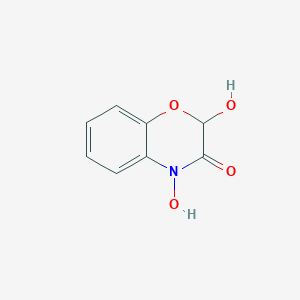

The molecular structure of benzisothiazole derivatives is often characterized by the presence of hydrogen-bond donor and acceptor systems. For example, 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides exhibit self-complementary hydrogen-bonding capabilities, leading to the formation of novel hydrogen-bonded dimers with 12/14-membered bicyclic bridges . These structural features are crucial for the molecular association and can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzisothiazole derivatives undergo various chemical reactions, including cycloaddition and pyrolytic transformation. The cycloadducts formed from reactions with nitrile oxides and munchnones can undergo pyrolytic transformation into α,β-unsaturated nitriles through intermediate isoxazole- or pyrrole-isothiazoline 1,1-dioxide structures . These transformations highlight the reactivity of the vinyl group and the potential for generating diverse chemical structures from isothiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure and substituents. The intermolecular associations through hydrogen bonding, as observed in 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, can affect solubility and stability . Furthermore, the presence of functional groups such as the ethoxy group in 3-Ethoxybenzo[d]isothiazole 1,1-dioxide can modify the compound's hydrophobicity and reactivity. The anti-bacterial activities of these compounds, as seen in the synthesized 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters, also indicate their potential as bioactive molecules, particularly against Gram-positive bacteria .

Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

3-Etoxi-benzo[d]isotiazol 1,1-dióxido: se ha utilizado en el desarrollo de células solares de perovskita. Los investigadores han introducido este compuesto en soluciones precursoras de perovskita para regular la cristalización y reducir los defectos en las películas de perovskita . El compuesto facilita las interacciones de enlace de hidrógeno y coordinación dentro de la estructura de la perovskita, lo que lleva a tamaños de grano grandes y defectos reducidos. Esto da como resultado una mayor eficiencia y estabilidad de las células solares, lo que lo convierte en un material prometedor para aplicaciones fotovoltaicas .

Pruebas Farmacéuticas

Este compuesto también es significativo en las pruebas farmacéuticas como un estándar de referencia de alta calidad . Garantiza resultados precisos en el análisis de productos farmacéuticos, donde la pureza y la composición son críticas. Su papel en los procesos de control de calidad es vital para el desarrollo y las pruebas de nuevos medicamentos.

Reacciones de Transnitrosación

This compound: se utiliza en reacciones de transnitrosación en condiciones experimentales suaves . Este proceso es importante para introducir grupos nitroso en moléculas orgánicas, que pueden utilizarse posteriormente en diversas transformaciones químicas y síntesis.

Caracterización de Materiales

El compuesto está sujeto a varios estudios de caracterización, incluyendo resonancia magnética nuclear (RMN), espectroscopia infrarroja de transformada de Fourier (FTIR) y espectroscopia de fotoelectrones de rayos X (XPS) . Estos estudios revelan las interacciones entre This compound y otros materiales, proporcionando información sobre su comportamiento químico y aplicaciones potenciales.

Cálculos de Teoría de Funcional de Densidad (DFT)

Se realizan cálculos de teoría de funcional de densidad para comprender la estructura electrónica y las propiedades de los materialesThis compound se utiliza en estudios de DFT para explorar sus interacciones a nivel atómico, lo cual es crucial para el diseño de materiales con propiedades deseadas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide (PSAD) is the perovskite precursor solution used in the production of perovskite solar cells . The compound is introduced into the solution with the aim of regulating crystallization and reducing defects in the perovskite thin film .

Mode of Action

PSAD interacts with the perovskite through a combination of hydrogen bonding and coordination interactions . Various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations, have been conducted to reveal these interactions .

Biochemical Pathways

The interaction between PSAD and the perovskite affects the crystallization process, leading to the formation of perovskite thin films with larger grains and fewer defects . This interaction also reduces non-radiative recombination, lowers the energy loss from hole extraction, and improves electron extraction .

Result of Action

The introduction of PSAD into the perovskite precursor solution results in improved efficiency and stability of the perovskite solar cells . The perovskite thin films obtained have larger grains and fewer defects, which contribute to the reduction of non-radiative recombination, lowering of energy loss from hole extraction, and improvement of electron extraction .

Action Environment

The action of PSAD is influenced by the environment in which it is used. For instance, the conditions under which the perovskite precursor solution is prepared and processed can affect the interaction between PSAD and the perovskite, and consequently, the performance of the resulting solar cells .

Propiedades

IUPAC Name |

3-ethoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355531 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18712-15-7 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

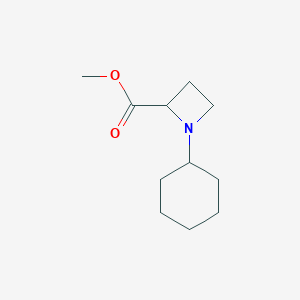

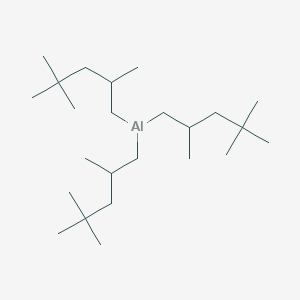

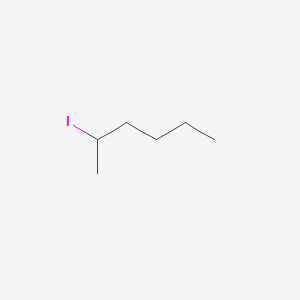

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.